molecular formula C26H30N4O3 B3208166 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1049339-06-1

1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B3208166
CAS No.: 1049339-06-1
M. Wt: 446.5 g/mol
InChI Key: ADGXBAFFTRUCCY-UHFFFAOYSA-N
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Description

The compound 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one features a piperazine core substituted with a pyridazin-3-yl group bearing a 4-ethoxyphenyl moiety and a propan-1-one chain terminating in a 4-methoxyphenyl group. Its structure integrates two aromatic systems (pyridazine and substituted phenyl rings) linked via a piperazine-propanone scaffold.

Properties

IUPAC Name

1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-3-33-23-11-7-21(8-12-23)24-13-14-25(28-27-24)29-16-18-30(19-17-29)26(31)15-6-20-4-9-22(32-2)10-5-20/h4-5,7-14H,3,6,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGXBAFFTRUCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine/Phenyl Substituents

The pyridazine ring in the target compound distinguishes it from analogs like 1-(4-(2-pyridinyl)piperazinyl)-3-(4-methoxynaphthalen-1-yl)prop-2-en-1-one (), which substitutes pyridazine with pyrimidine. Pyridazine’s electron-deficient nature may enhance binding to receptors requiring π-π stacking or hydrogen bonding, as seen in kinase inhibitors .

Ethoxy vs. Methoxy/Methyl Groups

The 4-ethoxyphenyl group provides increased hydrophobicity compared to methoxy or methyl substituents. For example:

  • 1-(4-{3-[4-(4-ethylphenyl)piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone () uses an ethylphenyl group, enhancing lipophilicity .

Pharmacological Activity Comparisons

Antimicrobial and Anticancer Potential

  • (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one () exhibits antimicrobial and anticancer activities due to the cinnamoyl moiety’s ability to disrupt microbial membranes or inhibit tubulin polymerization .
  • 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one () shows antifungal activity against Aspergillus niger, attributed to the methoxyphenyl group’s electron-donating effects .

Anti-Diabetic Candidates

Chalcone-sulfonyl piperazine hybrids like 5f () demonstrate α-glucosidase inhibition (IC₅₀ ~12 µM), suggesting the propenone linker and sulfonyl group are critical for enzyme interaction . The target compound’s pyridazine ring may offer alternative binding modes for metabolic targets.

Physical Properties

Compound Melting Point (°C) Solubility Key Substituents Reference
Target Compound Not reported Moderate (DMSO) Pyridazine, 4-ethoxy, 4-methoxy
5f () 206–208 Low (aqueous) Bromophenyl sulfonyl, methoxy
5g () 184–186 Low (aqueous) Bromophenyl sulfonyl, ethoxy
(E)-Enone Derivative () High (ethanol) Bis(4-methoxyphenyl)methyl

The target compound’s ethoxy and pyridazine groups likely improve lipid solubility over 5f/5g , enhancing membrane permeability.

Crystallographic and Conformational Insights

  • (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one () crystallizes in a triclinic system (space group P1), with intermolecular C–H···O interactions stabilizing the lattice . The target compound’s pyridazine ring may adopt a planar conformation, facilitating π-stacking in protein binding pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

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